molecular formula C8H19N4O2+ B1262906 N(omega),N(omega)-dimethyl-L-argininium

N(omega),N(omega)-dimethyl-L-argininium

Cat. No.: B1262906
M. Wt: 203.26 g/mol
InChI Key: JQJOPUQWJYPVOA-LURJTMIESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N(omega),N(omega)-dimethyl-L-argininium(1+) is an alpha-amino-acid cation that is the conjugate acid of N(omega),N(omega)-dimethyl-L-arginine, arising from deprotonation of the carboxy group and protonation of the primary amino and imino groups;  major species at pH 7.3. It is a conjugate acid of a N(omega),N(omega)-dimethyl-L-arginine.

Scientific Research Applications

Regulation of Nitric Oxide Synthesis

N(omega),N(omega)-dimethyl-L-argininium, also referred to in studies as ADMA, is a known inhibitor of human nitric oxide synthase (NOS), playing a significant role in cardiovascular health. Research highlights its regulatory impact on NOS activity, controlled by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). Dysregulation of DDAH can contribute to endothelial dysfunction, making the understanding of ADMA's role crucial in cardiovascular disease studies (Wang, Hu, & Fast, 2009).

Enzyme Structure and Drug Design

The structural analysis of DDAH has provided insights into its interaction with inhibitors like this compound. High-resolution crystal structures of DDAH have laid the foundation for developing specific inhibitors, which could have therapeutic applications in treating diseases related to NOS dysfunction (Frey, Braun, Briand, Vašák, & Grütter, 2006).

Interaction with Nucleic Acids

Studies have explored the interaction between peptides containing N(omega),N(omega)-dimethylarginine and nucleic acids, revealing that despite its reduced hydrogen-bonding capacity, it does not significantly affect the binding strength to nucleic acids. This research provides valuable insights into the role of arginine methylation in cellular processes and the potential effects of this compound on these interactions (Raman, Guarnaccia, Nadassy, Zakhariev, Pintar, Zanuttin, Frigyes, Acatrinei, Vindigni, Pongor, & Pongor, 2001).

Methodological Applications

The development of specific antibodies for this compound (CMA) has enhanced the understanding of its distribution and potential pathophysiological roles. Immunological detection methods have shown its accumulation in certain disease states, providing a tool for further investigation into its biological significance (Mera, Fujiwara, Otagiri, Sakata, & Nagai, 2008).

Insights into Protein Methylation

Research has revealed the enzymatic activities involved in the methylation of arginine residues, including this compound. Understanding the role of enzymes like protein arginine N-methyltransferases (PRMTs) in this process has implications for studying transcription regulation, signal transduction, and repair processes in the cell (Lakowski & Frankel, 2009).

Properties

Molecular Formula

C8H19N4O2+

Molecular Weight

203.26 g/mol

IUPAC Name

(2S)-5-[[amino(dimethylazaniumylidene)methyl]amino]-2-azaniumylpentanoate

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H3,10,11,13,14)/p+1/t6-/m0/s1

InChI Key

JQJOPUQWJYPVOA-LURJTMIESA-O

Isomeric SMILES

C[N+](=C(N)NCCC[C@@H](C(=O)[O-])[NH3+])C

Canonical SMILES

C[N+](=C(N)NCCCC(C(=O)[O-])[NH3+])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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